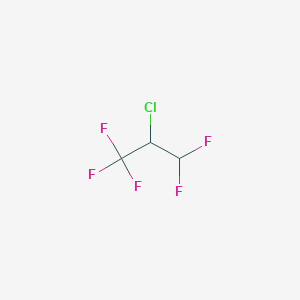
2-Chloro-1,1,1,3,3-pentafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,1,3,3-pentafluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClF5 and its molecular weight is 168.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
2-Chloro-1,1,1,3,3-pentafluoropropane is utilized in several scientific research applications due to its reactivity and stability:
- Refrigeration : HFC-245fa serves as an environmentally friendly alternative to ozone-depleting substances like chlorofluorocarbons (CFCs). It has a low global warming potential (GWP) compared to traditional refrigerants, making it suitable for use in refrigeration systems where environmental regulations are stringent .
- Foam Blowing Agents : The compound is primarily used as a blowing agent in the production of closed-cell foams. Its non-flammable nature and low toxicity make it a preferred choice over other hazardous blowing agents .
- Chemical Synthesis : this compound acts as a precursor in synthesizing various fluorinated compounds. Its chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of complex fluorinated organic molecules .
Comparison of Fluorinated Compounds
| Compound Name | Chemical Formula | Primary Use | Global Warming Potential |
|---|---|---|---|
| This compound | C3H2ClF5 | Refrigerant and foam blowing agent | 950 |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | C2HClF4 | Refrigerant | 1300 |
| 1,1-Difluoroethane (HFC-152a) | C2H4F2 | Refrigerant | 140 |
Case Study 1: Environmental Impact Assessment
A comprehensive study conducted by ECETOC evaluated the environmental impact of HFC-245fa as a replacement for CFCs in foam production. The findings indicated that HFC-245fa has zero ozone depletion potential and significantly lower GWP compared to its predecessors. The atmospheric degradation products were identified as carbon dioxide and hydrogen fluoride, which pose minimal environmental risks when managed correctly .
Case Study 2: Industrial Application in Refrigeration
Research published by Honeywell demonstrated the effectiveness of HFC-245fa in refrigeration systems. The study highlighted its performance metrics compared to traditional refrigerants. HFC-245fa maintained efficiency while adhering to environmental regulations aimed at reducing greenhouse gas emissions. The results confirmed its viability as a sustainable option for modern refrigeration technologies .
Propiedades
IUPAC Name |
2-chloro-1,1,1,3,3-pentafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1(2(5)6)3(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCTFQDWJMJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602282 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134251-06-2 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













